(1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of this compound would likely involve the introduction of the fluorine and amine groups onto the cyclohexane ring in a way that controls the stereochemistry at the 1 and 2 positions. This could potentially be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexane ring, with the fluorine and amine groups attached at the 1 and 2 positions, respectively. The “R” configuration at these positions would dictate the spatial arrangement of these groups .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution reactions or as a base in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
Environmental Toxicology
A study by Bundy et al. (2002) utilized high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to assess the toxicity of various xenobiotics, including fluorinated compounds, on earthworms. Although the specific compound "(1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine" was not directly mentioned, the research highlights the utility of NMR spectroscopy in detecting biochemical changes induced by fluorinated xenobiotics, which could be applicable to studying the environmental impact of similar compounds (Bundy et al., 2002).
Medicinal Chemistry
In the realm of medicinal chemistry, research by Canale et al. (2016) focused on the development of new 5-HT7 antagonists among arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines, which are relevant to the structure of "this compound." These compounds showed potential antidepressant and anxiolytic properties, indicating the therapeutic applications of such fluorinated amines in CNS disorders (Canale et al., 2016).
Material Science
In material science, Parrott et al. (2009) discussed the synthesis and radiolabeling of high-generation polyester dendrimers, which could be related to the use of fluorinated amines in creating advanced materials for bio-imaging and medical diagnostics. The study emphasizes the potential of such compounds in enhancing the properties of dendrimers for specific applications, such as in vivo imaging (Parrott et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-2-10-8-6-4-3-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXGQYHHXMPLW-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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